3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzodiazepinone class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 3,4,5-trimethoxyphenyl substituent at position 3 is a critical pharmacophore, often associated with microtubule disruption and anticancer activity in analogs like combretastatins .
Properties
IUPAC Name |
9-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-20-10-14(11-21(27-2)22(20)28-3)13-8-18-15(19(25)9-13)12-23-16-6-4-5-7-17(16)24-18/h4-7,10-13,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGJQXNYCJMNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NC4=CC=CC=C4N3)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions include heating the reactants in a microwave reactor at a specific temperature and time to achieve the desired product.
Chemical Reactions Analysis
3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trimethoxyphenyl group is particularly reactive and can participate in electrophilic aromatic substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It has shown promising results as an antioxidant and anxiolytic agent . The trimethoxyphenyl group contributes to its bioactivity, making it a valuable compound for drug development. Additionally, it has been investigated for its potential anti-cancer, anti-fungal, and anti-bacterial properties . The compound’s ability to inhibit various molecular targets, such as tubulin and heat shock protein 90, makes it a versatile agent in biomedical research.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their activity . For example, the compound can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anti-cancer properties. Additionally, it can bind to the benzodiazepine binding site on GABA receptors, leading to its anxiolytic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Dibenzodiazepinones
(a) 3,3-Dimethyl-10-(Trifluoroacetyl)-11-(3,4,5-Trimethoxyphenyl) Analogs
- Structure : Contains a trifluoroacetyl group and dimethyl substituents on the diazepine ring .
- Impact : The electron-withdrawing trifluoroacetyl group may enhance metabolic stability but reduce solubility compared to the parent compound.
- Synthesis : Prepared via sodium hydroxide hydrolysis under microwave irradiation, similar to methods in .
(b) 3-(2-Chlorophenyl)-11-(3,4,5-Trimethoxyphenyl) Analogs
- Structure : Features a 2-chlorophenyl group instead of hydrogen at position 3 .
- Molecular Weight : 490.99 g/mol, higher than the parent compound (estimated ~400 g/mol).
(c) 3-(5-Methyl-2-Furyl) Analogs
Heterocyclic Derivatives with 3,4,5-Trimethoxyphenyl Groups
(a) Pyrazoline Derivatives
- Example : 3-(4-Nitrophenyl)-5-(3,4,5-Trimethoxyphenyl)-4,5-Dihydro-1H-Pyrazole .
- Activity: Pyrazolines are known for anticancer and anti-inflammatory effects.
(b) Triazole Derivatives
Combretastatin Analogs
- Key Feature : 3,4,5-Trimethoxyphenyl groups are critical for tubulin polymerization inhibition .
- Comparison : Unlike combretastatins (e.g., sodium phosphate prodrugs ), the target compound lacks a stilbene core but shares the trimethoxyphenyl motif, hinting at possible microtubule-targeting activity.
Data Table: Structural and Physical Properties of Key Analogs
Biological Activity
The compound 3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family and is notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.861 g/mol. The structure features a dibenzo-diazepine core with a trimethoxyphenyl substituent that contributes to its biological effects.
Biological Activity Overview
Research indicates that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibit significant biological activities including:
- Antiproliferative Effects : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by targeting microtubules and inducing apoptosis.
- Antibacterial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Neuroprotective Properties : Certain analogs may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.
Antiproliferative Activity
A significant study highlighted the antiproliferative activity of compounds containing the 3,4,5-trimethoxyphenyl fragment. One derivative exhibited an IC50 value of 0.45 μM against MGC-803 gastric cancer cells by inducing G2/M phase arrest and promoting apoptosis. This compound also acted as a tubulin polymerization inhibitor at the colchicine site with an IC50 of 3.35 μM .
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4d | MGC-803 | 0.45 | Induction of G2/M arrest and apoptosis |
| 4d | MGC-803 | 3.35 | Tubulin polymerization inhibition |
Antibacterial Activity
Another area of interest is the antibacterial properties of related compounds. In vitro studies have shown that certain derivatives exhibit activity against bacteria such as E. coli and Staphylococcus aureus. For instance:
Table 2: Antibacterial Activity of Selected Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| IVd | E. coli | 15 |
| IVc | Staphylococcus aureus | 20 |
These results indicate a promising potential for these compounds in treating bacterial infections.
Neuroprotective Effects
Research has also suggested that some derivatives may possess neuroprotective properties. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
- Anticancer Study : A recent investigation into the anticancer effects of a specific derivative revealed that it not only inhibited cell growth but also altered mitochondrial membrane potential, indicating its role in apoptotic pathways.
- Antibacterial Study : A series of synthesized compounds were tested against multiple bacterial strains using the agar diffusion method. The results demonstrated varying degrees of antibacterial activity, suggesting structure-activity relationships that could guide future drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
